Sodium 3-Hydroxy-2-Naphthoate vs. Pamoate and Napsylate: pH-Dependent Solubility and Dissolution as a Determinant for Extended-Release Formulation Design
In a systematic evaluation of linogliride salts for extended-release dosage forms, the solubility and intrinsic dissolution rate (IDR) of sodium 3-hydroxy-2-naphthoate were directly compared to pamoate and napsylate salts. The study found that the 3-hydroxy-2-naphthoate salt exhibited a pH-dependent profile: its solubility and IDR were higher in the gastric pH range of 1.4–3.4 than at higher intestinal pH. At pH 4.4 and above, its solubility converged to a range of 1–2 mg/mL, similar to pamoate [1]. This behavior contrasts with the 1-napsylate salt, which demonstrated pH-independent solubility and IDR [1].
| Evidence Dimension | pH-Solubility Profile and Intrinsic Dissolution Rate (IDR) |
|---|---|
| Target Compound Data | Higher solubility/IDR at pH 1.4–3.4; ~1–2 mg/mL at pH ≥4.4 |
| Comparator Or Baseline | Pamoate salt: Similar pattern; 1-Napsylate salt: pH-independent solubility/IDR |
| Quantified Difference | Solubility at gastric pH (1.4–3.4) is significantly higher than at intestinal pH (≥4.4) for the target compound and pamoate, but remains constant across all pH for napsylate. |
| Conditions | pH range 1.43 to 8.3; in vitro dissolution studies using capsules containing 800 mg doses in media progressing from pH 2.2 to 6.8. |
Why This Matters
This pH-dependent behavior is a critical differentiator for formulators seeking a salt that provides higher solubility in the stomach for initial release, followed by sustained, low solubility in the intestines—a profile that can be exploited for enteric or extended-release strategies, unlike the pH-independent napsylate.
- [1] Chrzanowski, F. A., & Ahmad, K. (2017). Salts of linogliride with reduced solubilities were prepared and evaluated as potential candidates for extended-release oral dosage forms. Drug Development and Industrial Pharmacy. View Source
